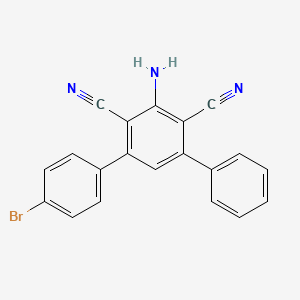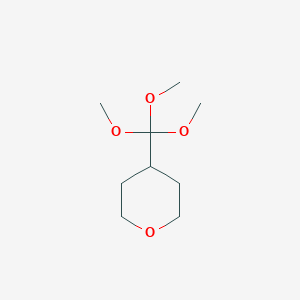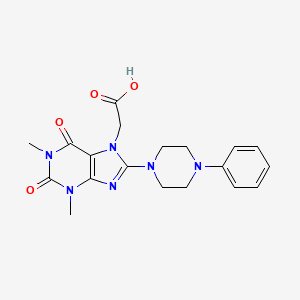![molecular formula C21H20ClN3O B2681302 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-42-3](/img/structure/B2681302.png)
1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms in the imidazole ring . The specific chemical reactions that “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” can undergo are not specified in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound . The specific physical and chemical properties of “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” are not detailed in the available data.科学的研究の応用
Synthesis and Chemical Reactivity
The compound 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one showcases a range of applications in organic synthesis and chemical reactivity, particularly in the formation of complex heterocyclic structures. For instance, research by Katritzky et al. (2000) elucidates the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the versatility of related compounds in generating diverse heterocyclic frameworks with potential for further functionalization. This work emphasizes the strategic use of synthon reactivity for constructing compounds with varied substituents, showcasing the compound's role in advancing synthetic methodologies (Katritzky et al., 2000).
Catalysis and Molecular Docking
Further extending the utility of this compound, research into PEPPSI type complexes introduces novel benzimidazolium-derived palladium complexes for potential use in catalysis and molecular docking studies. Serdaroğlu et al. (2021) synthesized and characterized several palladium complexes, exploring their global reactivity behavior and anticancer potential through quantum chemical parameters and molecular docking methods. This research highlights the compound's applicability in catalytic processes and its potential in the design of anticancer agents, contributing significantly to both the fields of chemistry and biochemistry (Serdaroğlu et al., 2021).
Antimicrobial Activity
On the biomedical front, the antimicrobial potential of related compounds has been explored through the synthesis of novel derivatives. Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, evaluating their in vitro antimicrobial activity against various pathogenic strains. The study identifies specific derivatives showing significant inhibitory activity, underscoring the therapeutic potential of compounds within this chemical family against microbial infections (Sharma et al., 2017).
Photoluminescent Properties
Additionally, the synthesis of coordination compounds based on imidazo[1,2-a]pyridine ligands reveals the exploration of photoluminescent properties for potential applications in material science. Li et al. (2018) synthesized new coordination polymers and complexes, investigating their crystal structures and photoluminescent behaviors. This line of research contributes to the development of luminescent materials with potential applications in sensors, optoelectronics, and lighting technologies (Li et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-10-24-14-16(12-20(24)26)21-23-18-8-3-4-9-19(18)25(21)13-15-6-5-7-17(22)11-15/h2-9,11,16H,1,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYTDSZSHVMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)





![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)